molecular formula C8H15ClN2O3S B2509645 N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride CAS No. 2375269-55-7

N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride

Cat. No. B2509645
M. Wt: 254.73
InChI Key: FVCZWXPUYXZBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2375269-55-7 . It has a molecular weight of 254.74 . The IUPAC name for this compound is N-methyl-5-thia-2-azaspiro [3.4]octane-8-carboxamide 5,5-dioxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3S.ClH/c1-9-7 (11)6-2-3-14 (12,13)8 (6)4-10-5-8;/h6,10H,2-5H2,1H3, (H,9,11);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antiviral Activity

A new series of spirothiazolidinone derivatives demonstrated significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. The study identified compounds with strong activity and selectivity indices, highlighting the potential of these compounds as antiviral agents (Apaydın et al., 2020). Furthermore, microwave-assisted synthesis of 1-adamantyl substituted derivatives of a similar scaffold showed potent inhibitory effects against influenza A virus, supporting the role of these compounds as fusion inhibitors and highlighting their therapeutic potential (Göktaş et al., 2012).

Antibacterial Activity

In addition to antiviral properties, some derivatives have been synthesized and evaluated for their antibacterial activity, particularly against M. tuberculosis. These compounds showed promising results in inhibiting mycobacterial growth, suggesting their potential as antituberculosis agents (Güzel et al., 2006).

Drug Discovery and Chemical Synthesis

The versatility of the azaspirocyclic scaffold has been exploited in drug discovery, providing a basis for the synthesis of novel, multifunctional, and structurally diverse modules. This approach has led to the development of compounds with potential therapeutic applications, including enantioselective synthesis methods (Li et al., 2013). Moreover, the diversity-oriented synthesis of azaspirocycles has been explored, showcasing a method to access a wide range of functionalized heterocycles relevant for chemistry-driven drug discovery (Wipf et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S.ClH/c1-9-7(11)6-2-3-14(12,13)8(6)4-10-5-8;/h6,10H,2-5H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCZWXPUYXZBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCS(=O)(=O)C12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride

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